molecular formula C27H25ClN2O4 B11050418 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide

2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide

Cat. No.: B11050418
M. Wt: 476.9 g/mol
InChI Key: JDBBACADRDJAKU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with chlorophenyl, hydroxy, methyl, oxo, and diphenyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat.

    Substitution Reactions:

    Amidation: The final step involves the formation of the dicarboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-12-dicarboxamide
  • 2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-14-dicarboxamide

Uniqueness

2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C27H25ClN2O4

Molecular Weight

476.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C27H25ClN2O4/c1-27(34)16-21(31)23(25(32)29-19-8-4-2-5-9-19)22(17-12-14-18(28)15-13-17)24(27)26(33)30-20-10-6-3-7-11-20/h2-15,22-24,34H,16H2,1H3,(H,29,32)(H,30,33)

InChI Key

JDBBACADRDJAKU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4)O

Origin of Product

United States

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